molecular formula C19H18N4O4S B2570106 N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-78-2

N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2570106
CAS No.: 851079-78-2
M. Wt: 398.44
InChI Key: KZXOKPXTSNUCKR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a thioacetamide backbone linked to a substituted imidazole core. The structure includes a 4-nitrophenyl group at the imidazole N1-position and a 2-ethoxyphenyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-27-17-6-4-3-5-16(17)21-18(24)13-28-19-20-11-12-22(19)14-7-9-15(10-8-14)23(25)26/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXOKPXTSNUCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form 1-(4-nitrophenyl)-1H-imidazole.

    Thioether formation: The imidazole derivative is then reacted with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Reduction of the nitro group: 1-(4-aminophenyl)-1H-imidazole derivative.

    Oxidation of the thioether: Sulfoxide or sulfone derivatives.

    Substitution of the ethoxy group: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several imidazole- and benzimidazole-based acetamide derivatives. Key differences lie in substituent patterns and appended aryl groups:

Compound Key Substituents Structural Features Reference
Target compound: N-(2-ethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide 2-ethoxyphenyl (acetamide), 4-nitrophenyl (imidazole) Thioacetamide linker; nitro group enhances electron deficiency N/A
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)-imidazol-2-yl]thio]acetamide Benzothiazole (acetamide), p-tolyl/4-nitrophenyl (imidazole) Benzothiazole instead of ethoxyphenyl; methyl groups on imidazole
2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) Quinoline-benzoimidazole hybrid, 4-nitrophenyl (acetamide) Extended aromatic system (quinoline); nitro on acetamide
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Benzofuran (acetamide), 4-bromophenyl (imidazole) Bromine as a bulky substituent; benzofuran enhances lipophilicity
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives (1–20) Varied N-substituents (e.g., phenyl, fluorophenyl) Benzoyl group on imidazole; substituents modulate solubility and target binding

Key Observations :

  • The 2-ethoxyphenyl group in the target compound may improve solubility compared to nitro- or bromo-substituted analogs .
Cytotoxicity
  • Analog : N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)-imidazol-2-yl]thio]acetamide derivatives showed IC₅₀ values of ~15.67 µg/mL against C6 glioma cells .
  • Inference : The target compound’s nitro group and thioacetamide linker may contribute to similar antiproliferative effects, but its ethoxyphenyl substituent could alter cell permeability or target specificity.
Antimicrobial Activity
  • Analog : Thiophenylazolyl pyrrolylsulfamoyl acetamides (e.g., 9e, 10a) exhibited moderate antimicrobial activity, with MIC values in the range of 25–50 µg/mL against bacterial strains .
Enzyme Inhibition
  • Analog : N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-imidazol-2-yl)thio)acetamide (21) was synthesized via fragment-based targeting of IMPDH, a key enzyme in nucleotide biosynthesis .
  • Inference : The nitro group in the target compound may enhance enzyme binding via electron-deficient interactions, similar to bromine in compound 21.

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound and its structural analogs?

The synthesis typically involves multi-step reactions, including:

  • Imidazole-thiol intermediate formation : Reacting substituted imidazole-2-thiols (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form thioether linkages .
  • Acetylation/condensation : Glacial acetic acid under reflux is often used to facilitate acetylation, followed by recrystallization (ethanol, methanol) for purification .
  • Monitoring : TLC is critical for tracking reaction progress, and intermediates are characterized via NMR, IR, or X-ray crystallography .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves bond lengths, torsion angles (e.g., nitro group twist relative to the benzene ring), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Spectroscopy : NMR confirms substituent positions (e.g., ethoxy and nitro groups), while IR identifies functional groups like amide C=O stretches .
  • Chromatography : TLC ensures reaction completion, and HPLC validates purity .

Advanced: How do reaction conditions influence yield and regioselectivity in imidazole-thioacetamide formation?

Conflicting data arise from varying conditions:

  • Solvent effects : Glacial acetic acid promotes acetylation but may reduce yields due to side reactions, while dichloromethane with triethylamine minimizes hydrolysis .
  • Base selection : Potassium carbonate enhances nucleophilic substitution in thioether formation, but excess base can degrade sensitive nitro groups .
  • Temperature : Prolonged reflux (>2 hours) risks decomposition; controlled heating (70–80°C) optimizes imidazole ring stability .

Advanced: How does the nitro group’s electronic and steric profile impact molecular interactions?

The 4-nitrophenyl substituent:

  • Electronic effects : The nitro group’s electron-withdrawing nature polarizes the imidazole ring, altering reactivity in electrophilic substitutions .
  • Torsional strain : X-ray data show the nitro group twists ~16.7° from the benzene plane, affecting packing via C–H⋯O interactions and potentially modulating biological activity .
  • Hydrogen bonding : The nitro oxygen participates in intermolecular interactions, stabilizing crystal lattices and influencing solubility .

Advanced: What strategies address low yields in multi-step syntheses of related acetamides?

  • Intermediate purification : Recrystallization at each step (e.g., using ethanol/water mixtures) removes by-products .
  • Catalyst optimization : Carbodiimide-based coupling agents (e.g., EDCI) improve amide bond formation efficiency .
  • Stepwise monitoring : Real-time FTIR or LC-MS identifies bottlenecks (e.g., incomplete thiol activation) .

Methodological: How can researchers design analogs to study structure-activity relationships (SAR)?

  • Core modifications : Replace the ethoxyphenyl group with fluorophenyl or chlorophenyl moieties to assess electronic effects on bioactivity .
  • Linker variation : Substitute the thioether with sulfoxide/sulfone groups to evaluate oxidation-state impacts on target binding .
  • Bioisosteres : Replace the imidazole ring with thiazole or oxadiazole to probe heterocycle-specific interactions .

Methodological: What crystallization techniques ensure high-quality single crystals for X-ray studies?

  • Solvent selection : Slow evaporation of ethanol/acetone (1:1) minimizes disorder by promoting ordered packing .
  • Temperature gradients : Gradual cooling from 60°C to room temperature reduces lattice defects .
  • Additives : Trace acetic acid (0.1% v/v) can stabilize hydrogen-bonded networks .

Advanced: How do conflicting spectral data (e.g., NMR vs. X-ray) arise, and how are they resolved?

  • Dynamic effects : Solution-state NMR may average torsional conformations, while X-ray captures static solid-state structures. MD simulations reconcile these differences .
  • Impurity artifacts : Recrystallization artifacts (e.g., solvates) distort spectral peaks. DSC/TGA confirms phase purity .

Methodological: What computational tools predict the compound’s reactivity and stability?

  • DFT calculations : B3LYP/6-31G* models optimize geometry and predict Frontier Molecular Orbitals (FMOs) for redox behavior .
  • Molecular docking : AutoDock Vina screens binding affinities to targets like cyclooxygenase (COX) isoforms, guiding bioactivity studies .

Advanced: How are intermolecular interactions leveraged in co-crystal engineering?

  • Hydrogen-bond acceptors : The acetamide carbonyl and nitro oxygen serve as motifs for co-crystallizing with donors like carboxylic acids .
  • π-Stacking : The nitrophenyl and imidazole rings enable aromatic stacking with complementary partners (e.g., pyridines), enhancing solubility .

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